molecular formula C22H29ClN2O4S B1669492 N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Cat. No.: B1669492
M. Wt: 453.0 g/mol
InChI Key: YRSBLSHMKVQWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

CP 424174, also known as N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, primarily targets the NLRP3 inflammasome and AIM2 inflammasome . These inflammasomes play a crucial role in the immune response by controlling the activation of caspase-1, which in turn regulates the maturation of pro-inflammatory cytokines like IL-1β .

Mode of Action

CP 424174 acts as a reversible inhibitor against IL-1β processing with an IC50 of 210 nM . It inhibits the post-translational processing and secretion of IL-1β in response to stimuli like LPS and ATP in human monocytes . Specifically, it prevents the formation of mature IL-1β and indirectly inhibits NLRP3 .

Biochemical Pathways

The compound affects the IL-1β pathway . Under normal conditions, stimuli like LPS and ATP trigger the conversion of pro-IL-1β to its active form, IL-1β . Cp 424174 inhibits this process, thereby reducing the production of mature il-1β .

Result of Action

The primary result of CP 424174’s action is the inhibition of IL-1β production . By preventing the maturation of pro-IL-1β, the compound reduces the amount of active IL-1β released by immune cells . This can help control inflammation, as IL-1β is a key mediator of inflammatory responses .

Action Environment

The action of CP 424174 can be influenced by various environmental factors. For instance, the presence of stimuli like LPS and ATP can trigger the process that the compound aims to inhibit . Additionally, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP 424174 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 4-chloro-2,6-bis(1-methylethyl)aniline with appropriate reagents to form the core aromatic structure.

    Introduction of the sulfonamide group: This step involves the reaction of the core structure with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group.

    Final modifications:

Industrial Production Methods: Industrial production of CP 424174 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .

Types of Reactions:

    Oxidation: CP 424174 can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: CP 424174 can undergo substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products:

Scientific Research Applications

CP 424174 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of cytokine release inhibition and to develop new anti-inflammatory agents.

    Biology: CP 424174 is used to investigate the role of IL-1β in various biological processes and diseases.

    Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: CP 424174 is used in the development of new pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

    CP 456773: Another cytokine release inhibitory drug that targets the same inflammasomes as CP 424174.

    CP 724714: A compound with similar anti-inflammatory properties but different molecular targets.

    PF 06273340:

Uniqueness of CP 424174: CP 424174 is unique in its specific inhibition of IL-1β processing and secretion. Its ability to target both NLRP3 and AIM2 inflammasomes sets it apart from other similar compounds. Additionally, its high potency and selectivity make it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(3-aminosulfonylphenyl)-propan-2-ol (26.5 grams) in tetrahyrofuran was added sodium hydride (5.2 grams of a 60% dispersion in mineral oil) in several portions. Once hydrogen evolution had subsided, 4-chloro-2,6-diisopropylphenylisocyanate (30.8 grams) was added in one portion, and the resulting mixture was heated to reflux for twelve hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting foam was dissolved in water, made basic with 1N sodium hydroxide and extracted with two portions of 1:1 ether/hexane. The aqueous layer was acidified with 1N hydrochloric acid, and the resulting white solid was filtered, washed with water and dried. This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane afforded the title compound, melting point 160.5-162.0° C.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(3-aminosulfonylphenyl)-propan-2-ol (26.5 grams) in tetrahydrofuran was added sodium hydride (5.2 grams of a 60% dispersion in mineral oil) in several portions. Once hydrogen evolution had subsided, 4-chloro-2,6-diisopropylphenylisocyanate (30.8 grams) was added in one portion, and the resulting mixture was heated to reflux for twelve hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting foam was dissolved in water, made basic with 1N sodium hydroxide and extracted with two portions of a 1:1 ration of ether/hexane. The aqueous layer was acidified with 1N hydrochloric acid, and the resulting white solid was filtered, washed with water and dried. This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane afforded the title compound, melting point 160.5-162.0° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 2
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N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 3
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N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 4
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N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 5
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 6
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

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